- Manufacture of (meth)allyl (meth)acrylate by transesterification, Japan, , ,
Cas no 96-05-9 (Allyl Methacrylate)
Allyl Methacrylate structure
Allyl Methacrylate
Allyl Methacrylate Properties
Names and Identifiers
-
- 2-Methyl-2-propenyl 2-propenoate
- 2-methyl-2-propenoicaci2-propenylester
- prop-2-enyl 2-methylprop-2-enoate
- Methacrylic Acid Allyl Ester (stabilized with MEHQ)
- 2-Propenoicacid, 2-methyl-, 2-propenyl ester (9CI)
- Methacrylic acid, allyl ester(6CI,8CI)
- Allyl alcohol, methacrylate (6CI)
- 2-Methyl-2-propenoic acid2-propenyl ester
- Acryester A
- Allyl methacrylate
- NSC 18597
- 2-Propenoicacid,2-methyl-,2-propenylester
- METHACRYLIC ACID ALLYL ESTER (STABILIZED WITH MEHQ) 97+%
- Allylmethacrylate,97%
- Allyl methacrylate, stabilized, 98%
- methylacrylic acid-allyl ester
- Allylmethacrylat
- 2-Propenoic acid, 2-methyl-, 2-propenyl ester (9CI)
- Methacrylic acid, allyl ester (6CI, 8CI)
- 2-Methyl-2-propenoic acid 2-propenyl ester
- 3-Methacryloyloxypropylene
- AMA
- Visiomer AMA
- +Expand
-
- MFCD00008592
- FBCQUCJYYPMKRO-UHFFFAOYSA-N
- 1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h4H,1-2,5H2,3H3
- O=C(C(C)=C)OCC=C
- 1747406
Computed Properties
- 126.06800
- 0
- 2
- 4
- 126.068
- 9
- 136
- 0
- 0
- 0
- 0
- 0
- 1
- 1.7
- 0
- 26.3
Experimental Properties
- 1.29170
- 26.30000
- n20/D 1.436(lit.)
- 4 g/L (20 ºC)
- 64°C/50mmHg(lit.)
- -65 ºC
- 4.6 mmHg ( 20 °C)
- Fahrenheit: 100.4 ° f
Celsius: 38 ° c - Yellowish liquid.
- Soluble in most organic solvents, almost insoluble in water
- 0.938 g/mL at 25 °C(lit.)
Allyl Methacrylate Security Information
- GHS02 GHS06 GHS09
- UD3483000
- 1
- 6.1
- S36/37-S45-S61
- II
- R10; R21/22; R23; R50
- T N
- UN 2929 6.1/PG 2
- H226,H302,H312,H331,H400
- P261,P273,P280,P311
- dangerous
- 2-8°C
- II
- 10-22-23-24-50/53
- Danger
- Yes
- 6.1
Allyl Methacrylate Customs Data
- 2916140000
-
China Customs Code:
2916140000Overview:
2916140000. Methacrylate. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:80.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916140000. other esters of methacrylic acid. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:80.0%
Allyl Methacrylate Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Iridium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ; 5 h, 100 °C
Reference
- Allylation of alcohols and carboxylic acids with allyl acetate catalyzed by [Ir(cod)2]+BF4- complexJournal of Organic Chemistry, 2004, 69(10), 3474-3477,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: 4-Acetamido-TEMPO Catalysts: Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt (1:1) ; 3 min, 25 °C
1.2 0.5 h, 25 °C
1.2 0.5 h, 25 °C
Reference
- Chemoselective Transesterification of Methyl (Meth)acrylates Catalyzed by Sodium(I) or Magnesium(II) AryloxidesACS Catalysis, 2021, 11(1), 199-207,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Iodine , Silica (trichlorophosphine compound) , Phosphorus trichloride (silica compound) ; 5 min, rt; 3 h, rt
Reference
- Silphos [PCl3-n(SiO2)n]: a heterogeneous phosphine reagent for the conversion of epoxides to β-bromo formates or alkenesTetrahedron, 2006, 62(8), 1823-1827,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Solvents: Carbon tetrachloride ; 30 min, < 40 °C; < 40 °C → 50 °C; 5 - 6 h, 50 °C; 50 °C → rt
1.2 30 min, rt; 15.5 h, cooled
1.2 30 min, rt; 15.5 h, cooled
Reference
- Oxidative process for the conversion of aldehydes and alcohols into esters, United States, , ,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Iodine Catalysts: N2-[1,3-Diphenyl-4-(phenylamino)-1,3,2,4-diazadiphosphetidin-2-yl]-N2,N4,1,3-tet… Solvents: Acetonitrile ; 40 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
- 1,3,2,4-Diazadiphosphetidine-based phosphazane oligomers as source of P(III) atom economy reagents: Conversion of epoxides to vic-haloalcohols, vic-dihalides, and alkenes in the presence of halogen sourcesPhosphorus, 2014, 189(7-8), 1165-1173,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
Reference
- Preparation of allyl and methallyl methacrylates by the thermal decomposition of allyl and methallyl α-acetoxyisobutyratesJournal of the American Chemical Society, 1943, 65, 1003-6,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Bis(1,3-divinyl-1,1,3,3-tetramethyldisiloxane)platinum Solvents: Toluene ; 4 h, 50 °C
Reference
- A method of manufacturing an acyloxysilane compound having functional groups bonded to silicon atoms via silicon-carbon bonds, European Patent Organization, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Pentylenetetrazole , 4-Methoxyphenol , 2-Propen-1-ol, titanium(4+) salt Solvents: Methanol ; 96 °C; 93 - 103 °C; 15 min, reflux; 5 h, 60 - 64 °C
Reference
- Method for production of low-boiling (meth)acrylic acid esters, World Intellectual Property Organization, , ,
Synthetic Circuit 19
Synthetic Circuit 20
Allyl Methacrylate Raw materials
Allyl Methacrylate Related Literature
-
1. The polymerization of allylic methacrylates. Part 1.—Allyl methacrylateG. M. Bristow Trans. Faraday Soc. 1958 54 1239
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Ming Qiu,Xin-Zheng Zhao,Da-Peng Liu,Chun-Ju He RSC Adv. 2015 5 17851
-
Lei Yu,Long-Hai Wang,Zong-Tao Hu,Ye-Zi You,De-Cheng Wu,Chun-Yan Hong Polym. Chem. 2015 6 1527
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Hongjun Yang,Jun Ge,Wenyan Huang,Xiaoqiang Xue,Jianhai Chen,Bibiao Jiang,Guangzhao Zhang RSC Adv. 2014 4 23377
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P. Spahn,C. E. Finlayson,W. Mbi Etah,D. R. E. Snoswell,J. J. Baumberg,G. P. Hellmann J. Mater. Chem. 2011 21 8893
-
Tao Cai,Rong Wang,K. G. Neoh,E. T. Kang Polym. Chem. 2011 2 1849
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Debashish Roy,Bilal Ghosn,Eun-Ho Song,Daniel M. Ratner,Patrick S. Stayton Polym. Chem. 2013 4 1153
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D. Scheid,D. Stock,T. Winter,T. Gutmann,C. Dietz,M. Gallei J. Mater. Chem. C 2016 4 2187
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Debashish Roy,Bilal Ghosn,Eun-Ho Song,Daniel M. Ratner,Patrick S. Stayton Polym. Chem. 2013 4 1153
-
Rafa? Januszewski,Micha? Dutkiewicz,Adrian Franczyk,Ireneusz Kownacki Dalton Trans. 2020 49 7697
-
Alexandros Kakaroglou,Bernard Nisol,Kitty Baert,Iris De Graeve,Fran?ois Reniers,Guy Van Assche,Herman Terryn RSC Adv. 2015 5 27449
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